2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
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Overview
Description
2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is an organic compound belonging to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. This specific compound features an ethoxymethyl group at position 2, a hydroxyl group at position 6, and a ketone at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidinone structure. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone.
Reduction: The ketone at position 4 can be reduced to form a hydroxyl group.
Substitution: The ethoxymethyl group at position 2 can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 2-(Ethoxymethyl)-6-oxo-3,4-dihydropyrimidin-4-one.
Reduction: Formation of 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxyl and ketone groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the active site of the target protein. This binding can lead to changes in the protein’s conformation and activity, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
- 2-(Propoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
- 2-(Butoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one
Comparison
Compared to its analogs, 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one has unique properties due to the ethoxymethyl group. This group can influence the compound’s solubility, reactivity, and binding affinity to molecular targets. The presence of the ethoxymethyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications.
Properties
IUPAC Name |
2-(ethoxymethyl)-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-4-5-8-6(10)3-7(11)9-5/h3H,2,4H2,1H3,(H2,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAJCKKINDTXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=CC(=O)N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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